molecular formula C9H7NO2S B6153808 1-(5-cyanothiophen-2-yl)cyclopropane-1-carboxylic acid CAS No. 2228415-23-2

1-(5-cyanothiophen-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B6153808
CAS No.: 2228415-23-2
M. Wt: 193.2
InChI Key:
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Description

1-(5-cyanothiophen-2-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H7NO2S It features a cyclopropane ring attached to a thiophene ring, which is substituted with a cyano group at the 5-position and a carboxylic acid group at the 1-position

Preparation Methods

The synthesis of 1-(5-cyanothiophen-2-yl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Thiophene Functionalization: The thiophene ring can be functionalized by introducing a cyano group at the 5-position. This can be achieved through nucleophilic substitution reactions.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the carbonation of organometallic intermediates.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using scalable and cost-effective processes.

Chemical Reactions Analysis

1-(5-cyanothiophen-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene or cyclopropane rings are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-cyanothiophen-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and electronic materials.

Mechanism of Action

The mechanism of action of 1-(5-cyanothiophen-2-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways. The cyano and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with biological targets, influencing the compound’s activity. The cyclopropane ring can introduce strain and rigidity, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-(5-cyanothiophen-2-yl)cyclopropane-1-carboxylic acid include:

    1-(5-cyanothiophen-2-yl)cyclopropane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

    1-(5-cyanothiophen-2-yl)cyclopropane-1-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid group.

    1-(5-cyanothiophen-2-yl)cyclopropane-1-carboxylate: Similar structure but with an ester group instead of a carboxylic acid group.

The uniqueness of this compound lies in its combination of a cyano group, a carboxylic acid group, and a cyclopropane ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

2228415-23-2

Molecular Formula

C9H7NO2S

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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